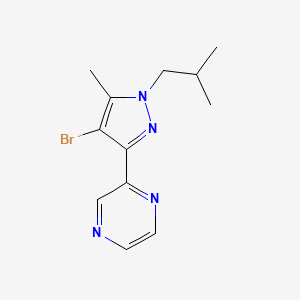

2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine

説明

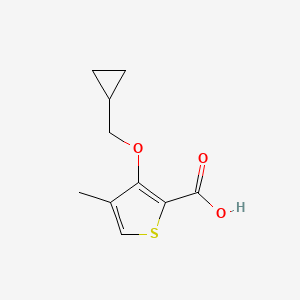

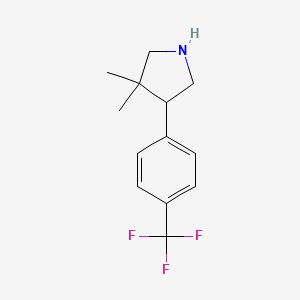

The compound “2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a pyrazol ring, which is a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H16BrN3 . Its average mass is 294.190 Da and its monoisotopic mass is 293.052765 Da . The exact structure of this compound is not available in the current literature.科学的研究の応用

Synthesis of Novel Compounds

A variety of compounds with potential for diverse applications have been synthesized using derivatives of pyrazine. For instance, Sablayrolles et al. (1984) synthesized a series of imidazo[1,2-alpha]pyrazine derivatives demonstrating in vitro uterine-relaxing and in vivo antibronchospastic activities, along with positive chronotropic and inotropic properties on isolated atria (Sablayrolles et al., 1984). Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showing good antimicrobial activities against tested microorganisms (Abdel-Wahab et al., 2017).

Photophysical and Electronic Properties

The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands exhibited a wide span of redox and emission properties, opening up avenues for their use in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Antimicrobial and Antiviral Properties

Several studies have reported the synthesis of pyrazine derivatives with potent antimicrobial and antiviral properties. For instance, Wang et al. (2014) isolated novel alkaloids from the mangrove-derived actinomycete Jishengella endophytica, exhibiting activity against the influenza A virus (Wang et al., 2014). Hassaneen et al. (2019) synthesized pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives with promising antibacterial and antitumor properties (Hassaneen et al., 2019).

Synthesis Techniques and Industrial Processes

The advancements in synthesis techniques, such as microwave-assisted and continuous flow multistep synthesis, have been applied to the synthesis of 4-(pyrazol-1-yl)carboxanilides, significantly reducing processing time and improving product yields (Obermayer et al., 2011). Furthermore, an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction has been developed for efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, highlighting the scalability and applicability of pyrazine derivatives in industrial settings (Baenziger et al., 2017).

Corrosion Inhibition and Material Science

Pyrazine derivatives have been evaluated for their corrosion inhibition performance, indicating their potential in protecting materials against corrosion. Obot and Gasem (2014) investigated the adsorption properties of pyrazine compounds on steel, revealing their effectiveness in corrosion inhibition (Obot & Gasem, 2014). Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers, exploring their application in photovoltaic devices (Zhou et al., 2010).

作用機序

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . In this transition metal-catalyzed reaction, oxidative addition occurs with electrophilic organic groups, resulting in the formation of a new Pd–C bond. Transmetalation occurs with nucleophilic organic groups, where boron is transferred to palladium . The specific details of how 2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine binds to its targets remain an active area of research.

生化学分析

Biochemical Properties

2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that this compound may have potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mutagenicity of certain bacterial strains . These cellular effects highlight the compound’s potential in modulating cellular activities and its possible use in therapeutic interventions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit oxidative phosphorylation and the ATP-32P exchange reaction suggests that it may interfere with energy production processes within cells . These molecular interactions provide insights into the compound’s potential mechanisms of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that the compound can reduce acetylcholinesterase levels in treated groups compared to control groups . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in inhibiting oxidative phosphorylation suggests that it may impact energy metabolism within cells . Understanding these metabolic pathways is vital for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. Studying these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and optimizing its use in research and therapy.

特性

IUPAC Name |

2-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4/c1-8(2)7-17-9(3)11(13)12(16-17)10-6-14-4-5-15-10/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQGEUGNWYSFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C2=NC=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)

![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)

![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)